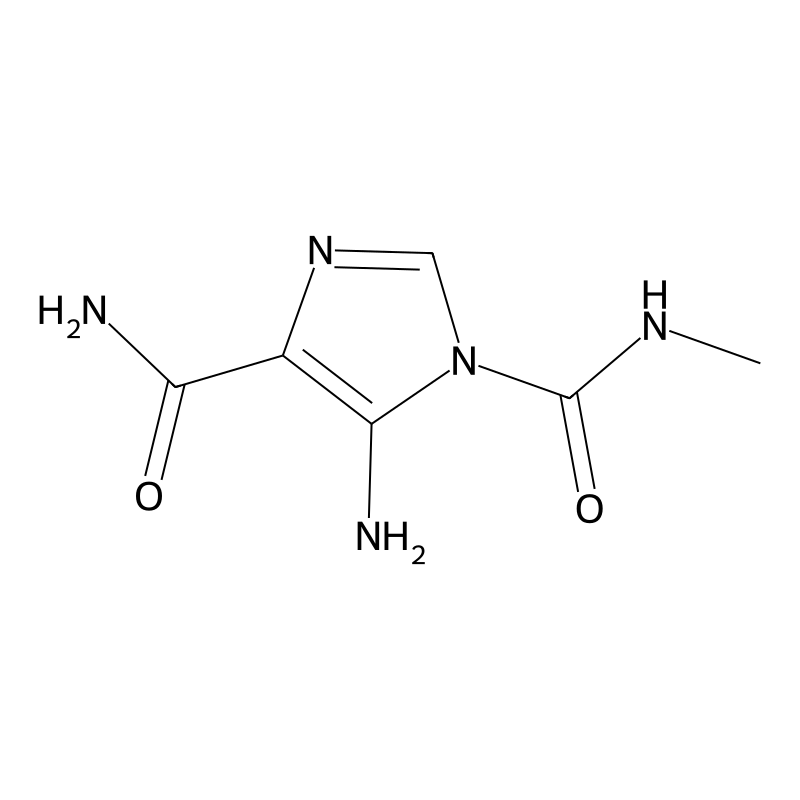

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Content Navigation

This high-purity building block addresses the critical need for well-characterized Temozolomide precursors. Using lower-grade material risks introducing process impurities that cause API batch failure. • Provides ≥97% purity, validated for GMP synthesis of the anticancer drug Temozolomide, reducing quality control burden. • Serves as a certified reference standard for HPLC/LC-MS impurity profiling, meeting regulatory requirements. • Defined melting point ensures reproducible process scale-up from lab to pilot scale.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is a heterocyclic organic compound primarily utilized as a critical, high-purity intermediate in the synthesis of Temozolomide, an essential chemotherapeutic agent for treating specific types of brain tumors. Its molecular structure is specifically designed to serve as a key building block in multi-step pharmaceutical manufacturing. The compound is also recognized as a known metabolite and impurity of Temozolomide, making it essential for analytical and quality control applications in pharmaceutical settings.

Research Fit

References

- [1] 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide: A Crucial Intermediate for Temozolomide Synthesis. (Informational Article)

- [3] Exploring 5-Amino-1-(N-Methylcarbamoyl)Imidazole-4-Carboxamide: A Key Temozolomide Intermediate. (Informational Article)

- [13] Temozolomide-impurities. Pharmaffiliates Product Page.

Substituting this compound with structurally similar but non-identical imidazoles, such as its core scaffold 5-Amino-1H-imidazole-4-carboxamide (AICA), or using a lower-purity, uncharacterized grade is unsuitable for its primary application. The N1-methylcarbamoyl group is not an arbitrary feature; it is integral to the established, high-yielding synthetic pathway toward Temozolomide's imidazotetrazine core. Using an unpurified precursor introduces process impurities that risk the final API failing stringent regulatory standards for purity and safety. A patent for Temozolomide synthesis details a specific purification process to upgrade the crude material, underscoring that high purity is a prerequisite for successful and reproducible downstream reactions, not an optional attribute.

Substitution Risk

High Purity Prerequisite for Process Success

A patented synthesis method for Temozolomide precursors describes the isolation of this compound as a crude, grayish solid. This crude material requires a subsequent purification step—specifically, slurrying in water—to yield a final product with 97% purity as confirmed by HPLC analysis against a standard. Procuring material that already meets this purity specification eliminates the need for this in-house purification, removing a process variable and ensuring batch-to-batch consistency for the subsequent sensitive reaction steps.

| Evidence Dimension | Purity (by HPLC) |

| Target Compound Data | 97% (purified solid) |

| Comparator Or Baseline | Crude grayish solid (pre-purification) |

| Quantified Difference | Material upgraded from a crude state to a 97% pure, characterized solid. |

| Conditions | Purification via slurrying in H2O at room temperature for 1 hour, followed by filtration and drying, as described in a patented synthesis route. |

Using a pre-qualified, high-purity intermediate directly de-risks the manufacturing of a pharmaceutical API by preventing the introduction of process-related impurities.

Defined Melting Point as Quality Specification

The high-purity standard of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is characterized by a sharp and consistent melting point of 165-169 °C. This physical property serves as a critical, readily verifiable quality control metric. In contrast, crude or alternative materials lacking this defined thermal behavior would indicate the presence of impurities that can interfere with reaction kinetics and outcomes. Specifying this melting point range during procurement ensures a consistent, high-quality starting material for reproducible chemical synthesis.

| Evidence Dimension | Melting Point |

| Target Compound Data | 165-169 °C |

| Comparator Or Baseline | Uncharacterized or impure material (which would exhibit a broad or depressed melting point) |

| Quantified Difference | Provides a narrow, 4°C range as a quality benchmark. |

| Conditions | Measurement performed on a standard sample prepared by recrystallization from CH3CN/H2O (1:6). |

A defined melting point is a key specification that guarantees batch-to-batch consistency, which is crucial for validated manufacturing processes and reliable process scale-up.

Starting Material for Temozolomide GMP Synthesis

This compound's primary and most critical application is serving as a well-characterized, high-purity precursor in the Good Manufacturing Practice (GMP) production of the anticancer drug Temozolomide. Its validated role and known purity profile (97%) minimize process validation and quality control burdens for pharmaceutical manufacturers.

Temozolomide Impurity Reference Standard

As a known impurity and metabolite of Temozolomide, this compound is the correct choice for use as a certified reference standard. It is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect, quantify, and control impurities in the final Temozolomide drug substance, as required by regulatory agencies.

Process Development & Scale-Up of Imidazotetrazine Derivatives

For researchers engaged in the process development or scale-up of Temozolomide or related imidazotetrazine analogs, this intermediate offers a reliable and consistent starting point. Its defined physicochemical properties, such as a sharp melting point, ensure that process parameters developed at the lab scale can be translated into reproducible results at pilot or manufacturing scale.

Application Fit Matrix

XLogP3

Explore Compound Types